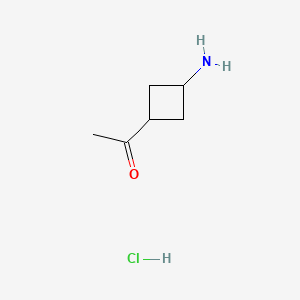
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate, commonly referred to as DIPC, is a synthetic organic compound that has been used in scientific research for a variety of applications. DIPC is a versatile molecule that can be used in a variety of ways, from its use as a catalyst in chemical reactions to its use as a therapeutic agent in medical research. The purpose of
Aplicaciones Científicas De Investigación
DIPC has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a therapeutic agent in medical research, and as a reagent in analytical chemistry. DIPC has also been used in the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of DIPC is not yet fully understood, however, it is believed to involve the formation of a complex between the molecule and the active site of the enzyme or receptor that it is targeting. This complex then binds to the active site, allowing the molecule to interact with the enzyme or receptor and induce a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPC are largely dependent on the specific application in which it is used. For example, when used as a therapeutic agent, DIPC can interact with receptors and enzymes in the body to produce a variety of effects, such as an anti-inflammatory response or an increase in metabolism. When used as a catalyst, DIPC can facilitate the formation of various chemical compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DIPC in laboratory experiments offers a number of advantages, such as its low cost, its ease of synthesis, and its versatility. It is also relatively safe to use, as it is non-toxic and has low levels of reactivity. However, there are some limitations to its use in laboratory experiments, such as its instability in certain conditions and its tendency to form unwanted byproducts.
Direcciones Futuras
The potential future directions for DIPC are numerous. For example, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst in organic synthesis, as well as its potential applications in medical research and analytical chemistry. Furthermore, DIPC could be used as a platform for the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted on its potential applications in the field of renewable energy.
Métodos De Síntesis
DIPC is synthesized through a condensation reaction of 1-acetylpyrrolidine-2-carboxylic acid and 2-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, in order to form the desired product. The reaction is typically carried out at room temperature and is generally complete within a few hours.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUALTWECCAIIE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)




![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)